molecular formula C14H20N2O2 B4605786 N-(3-methylbutyl)-N'-(4-methylphenyl)ethanediamide

N-(3-methylbutyl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B4605786
M. Wt: 248.32 g/mol
InChI Key: NHVOXDXUIDJMQO-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-N’-(4-methylphenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of N-(3-methylbutyl)-N’-(4-methylphenyl)ethanediamide includes a 3-methylbutyl group and a 4-methylphenyl group attached to the nitrogen atoms of the amide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-N’-(4-methylphenyl)ethanediamide typically involves the reaction of 3-methylbutylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N-(3-methylbutyl)-N’-(4-methylphenyl)ethanediamide may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in substitution reactions where the amide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-N’-(4-methylphenyl)ethanediamide would depend on its specific interactions with molecular targets. Typically, such compounds interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methylbutyl)-N’-(4-methylphenyl)ethanediamide include other ethanediamides with different substituents on the nitrogen atoms. Examples include N-(2-methylpropyl)-N’-(4-methylphenyl)ethanediamide and N-(3-methylbutyl)-N’-(3-methylphenyl)ethanediamide.

Uniqueness

The uniqueness of N-(3-methylbutyl)-N’-(4-methylphenyl)ethanediamide lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of both a 3-methylbutyl group and a 4-methylphenyl group may confer unique steric and electronic effects.

Properties

IUPAC Name

N-(3-methylbutyl)-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)8-9-15-13(17)14(18)16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVOXDXUIDJMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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